molecular formula C23H24N2O4S2 B2843028 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 951572-87-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2843028
CAS No.: 951572-87-5
M. Wt: 456.58
InChI Key: ZWHXOFOSNWNOFE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, phenylsulfonyl group, and benzenesulfonamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-10-11-18(2)23(15-17)30(26,27)24-20-13-12-19-7-6-14-25(22(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHXOFOSNWNOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the phenylsulfonyl group and benzenesulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-Dimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide
  • 2,5-Dimethyl-N-(2-methylbenzyl)benzenesulfonamide
  • 2,5-Dimethyl-N-(2-pyridinyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide stands out due to its unique tetrahydroquinoline core and phenylsulfonyl group

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety and a tetrahydroquinoline ring system. Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, with a molecular weight of 452.5 g/mol. The presence of the benzenesulfonyl group enhances solubility and may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight452.5 g/mol
CAS Number946298-47-1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial enzymes such as dihydropteroate synthase, which is crucial in folate synthesis pathways.
  • Receptor Interaction : The tetrahydroquinoline moiety may interact with central nervous system receptors, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity : Similar compounds in the sulfonamide class have demonstrated antibacterial properties, suggesting potential applications in treating infections.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

  • Antibacterial Properties : Studies show that compounds with similar structures can inhibit the growth of various bacterial strains. For example, sulfonamides are commonly used in clinical settings to treat bacterial infections due to their effectiveness against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The mechanism likely involves the inhibition of specific signaling pathways associated with cell proliferation.
  • CNS Effects : Given the tetrahydroquinoline structure, there is potential for neuropharmacological effects that could be explored in the context of neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various sulfonamides against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound showed significant inhibition zones compared to controls.
  • Antitumor Activity :
    • In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. Flow cytometry analysis revealed increased levels of caspase activation in treated cells.
  • Neuropharmacological Investigations :
    • Research into related tetrahydroquinoline derivatives showed modulation of dopamine receptors in animal models, suggesting potential applications in treating Parkinson's disease or schizophrenia.

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